4-nitro-N-propylaniline

Nonlinear Optics Second Harmonic Generation Crystal Engineering

4-Nitro-N-propylaniline (CAS 103796-64-1; molecular formula C₉H₁₂N₂O₂; molecular weight 180.20 g/mol) is a para-nitroaniline derivative bearing an N-propyl substituent on the amino nitrogen. The compound belongs to the donor–π–acceptor (D–π–A) chromophore class, with the propylamino group serving as the electron donor and the para-nitro group as the electron acceptor, bridged by the phenyl π-system.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B12000980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitro-N-propylaniline
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCCCNC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C9H12N2O2/c1-2-7-10-8-3-5-9(6-4-8)11(12)13/h3-6,10H,2,7H2,1H3
InChIKeyMROWFEAYAXMMRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-N-propylaniline: Physicochemical Identity and Structural Class Definition for Procurement Decisions


4-Nitro-N-propylaniline (CAS 103796-64-1; molecular formula C₉H₁₂N₂O₂; molecular weight 180.20 g/mol) is a para-nitroaniline derivative bearing an N-propyl substituent on the amino nitrogen [1]. The compound belongs to the donor–π–acceptor (D–π–A) chromophore class, with the propylamino group serving as the electron donor and the para-nitro group as the electron acceptor, bridged by the phenyl π-system [2]. Its computed XLogP3 of 2.9 [1] places it in a distinctly higher lipophilicity range than the parent 4-nitroaniline (XLogP3 = 1.4) [3], a factor that directly impacts solvent selection, formulation compatibility, and downstream synthetic derivatization strategies.

Why 4-Nitro-N-propylaniline Cannot Be Interchanged with Other N-Alkyl-4-nitroanilines: The Structural Basis of Selection


Within the N-alkyl-4-nitroaniline homologous series, each methylene increment in the N-alkyl chain produces non-linear, discontinuous changes in crystal packing symmetry, melting point, solubility, and nonlinear optical (NLO) activity [1]. The N-propyl derivative crystallizes in the centrosymmetric P1̄ space group and is SHG-inactive, whereas the N-butyl homolog adopts the noncentrosymmetric P2₁2₁2₁ space group and alone exhibits powder second harmonic generation (SHG) activity within the propyl-to-octyl series [1]. These critical differences mean that generic substitution—e.g., selecting N-ethyl-4-nitroaniline or N-butyl-4-nitroaniline based solely on availability or price—can lead to fundamentally different material functionality, particularly in NLO and optoelectronic applications where crystal symmetry dictates device-relevant properties [1][2].

Quantitative Differentiation Evidence for 4-Nitro-N-propylaniline vs. Closest Analogs


Crystal Packing Symmetry Dictates SHG Activity: Propyl (Centrosymmetric/Inactive) vs. Butyl (Noncentrosymmetric/Active)

In the definitive head-to-head crystallographic study by Gangopadhyay et al. (1999), N-alkyl-p-nitroanilines from propyl to octyl were synthesized and characterized under identical conditions [1]. Single-crystal X-ray diffraction revealed that N-propyl-4-nitroaniline crystallizes in the centrosymmetric P1̄ space group, rendering it SHG-inactive by the Kurtz-Perry powder method [1]. In contrast, the N-butyl derivative crystallizes in the noncentrosymmetric P2₁2₁2₁ space group and is the sole member of the propyl-to-octyl series to exhibit powder SHG activity [1]. The N-pentyl derivative also adopts a centrosymmetric lattice (P2₁/c), confirming that SHG activity is not a monotonic function of chain length but depends critically on the odd–even parity of the alkyl chain and resulting dipole–dipole interactions [1]. This represents a binary functional differentiation: for SHG-based NLO applications, the propyl derivative is structurally precluded from activity, while for applications requiring a centrosymmetric D–π–A chromophore (e.g., as a spectroscopic probe, synthetic intermediate, or where SHG is undesired), the propyl derivative is purpose-fit.

Nonlinear Optics Second Harmonic Generation Crystal Engineering

Melting Point Reduction Enables Low-Temperature Processing: Propyl (72 °C) vs. Unsubstituted 4-Nitroaniline (147–149 °C)

N-Propyl-4-nitroaniline exhibits a melting point of 72 °C as reported in the Gangopadhyay et al. (1999) synthesis and characterization [1]. This represents a melting point depression of approximately 75–77 °C relative to the unsubstituted parent 4-nitroaniline, which melts at 147–149 °C , and approximately 24–26 °C lower than N-ethyl-4-nitroaniline (96–98 °C) [2]. The dramatic Tm reduction upon N-propyl substitution is attributed to disruption of the intermolecular hydrogen-bonding network present in the primary aniline derivative, combined with increased conformational flexibility of the propyl chain [1]. This lower melting point translates directly into milder melt-processing conditions, reduced energy input for purification by recrystallization, and compatibility with temperature-sensitive co-formulants or substrates in composite material fabrication.

Thermal Properties Process Chemistry Crystal Engineering

Lipophilicity Differentiation: XLogP3 = 2.9 (Propyl) vs. 1.4 (Unsubstituted 4-Nitroaniline) Drives Solvent Partitioning and Formulation Design

The computed partition coefficient (XLogP3) for 4-nitro-N-propylaniline is 2.9 [1], which is 1.5 log units higher than the value for 4-nitroaniline (XLogP3 = 1.4) [2]. This corresponds to an approximately 31.6-fold increase in octanol–water partition coefficient, reflecting a substantial enhancement in lipophilicity conferred by the N-propyl substituent. The increased logP directly impacts solvent selection for reactions and purifications, favoring aprotic organic solvents over aqueous or hydroalcoholic media, and affects chromatographic retention (longer retention on reversed-phase HPLC columns). This property is quantitatively meaningful for medicinal chemistry campaigns where the compound serves as a synthetic intermediate: the higher logP of drug-like precursors built on the N-propyl scaffold may contribute to improved membrane permeability relative to those derived from 4-nitroaniline, provided other physicochemical parameters remain within drug-likeness thresholds.

Lipophilicity Formulation Science ADME Optimization

First-Order Hyperpolarizability Benchmarked at 47× Urea: Experimentally Validated NLO Potential for the N-Propyl Chromophore

Jayaprakash et al. (2024) reported that single crystals of N-propyl-4-nitroaniline grown by slow solvent evaporation exhibit a first-order hyperpolarizability (β) that is 47 times higher than that of the urea crystal reference standard, as determined by DFT calculations at the B3LYP/6-311++G(d,p) level of theory and corroborated by Kurtz-Perry powder SHG verification [1]. Urea is the universal benchmark for NLO activity (SHG = 1 U); thus, a β value 47× that of urea indicates substantial molecular-level NLO susceptibility. The same study further established a direct optical bandgap of 4.89 eV and a lower UV cut-off wavelength of 233 nm, defining the transparency window for optical applications [1]. While the propyl derivative's macroscopic SHG is quenched by centrosymmetric packing (see Evidence Item 1), this molecular-level hyperpolarizability is the intrinsic property relevant for poled-polymer, electric-field-poled, or host–guest NLO systems where molecular orientation can be externally imposed.

Nonlinear Optics Hyperpolarizability DFT Validation

Solvent-Tunable Electronic Structure: HOMO–LUMO Gap Modulation of 0.279–0.378 eV Across Solvent Environments

TD-DFT calculations by Jayaprakash et al. (2024) demonstrated that the HOMO–LUMO energy gap of N-propyl-4-nitroaniline varies by 0.279 eV to 0.378 eV depending on solvent polarity, accompanied by a red-shift in absorption wavelength of up to 22 nm in select polar solvents [1]. This solvent-specific electronic modulation is a direct consequence of the D–π–A architecture, where the extent of intramolecular charge transfer (ICT) from the propylamino donor to the nitro acceptor is sensitive to the dielectric environment [1]. As a class-level inference from the broader 4-nitroaniline derivative literature, N-alkyl substitution at the amino group enhances the ground-state dipole moment and polarizability relative to the unsubstituted parent, with the magnitude of enhancement scaling with alkyl chain length and solvent polarity [2]. The quantified gap modulation range provides a design parameter for applications requiring environment-responsive optical properties.

Solvatochromism Electronic Structure TD-DFT

Optical Transparency Window: Direct Bandgap of 4.89 eV and UV Cut-Off at 233 nm Define Spectral Operating Range

UV–Vis–NIR spectroscopic characterization of N-propyl-4-nitroaniline single crystals by Jayaprakash et al. (2024) determined a direct optical bandgap (Eg) of 4.89 eV and a lower cut-off wavelength of 233 nm [1]. These values define the compound's optical transparency window: the material is transparent to wavelengths longer than ~490 nm (the onset of the ICT absorption band at ~387 nm in methanol), with absorption confined to the UV and visible regions below 490 nm [1][2]. As a class-level inference, the optical gap of N-alkyl-4-nitroanilines decreases progressively with increasing alkyl substitution at the amino nitrogen due to enhanced electronic hyperconjugation, with N,N-diethyl-4-nitroaniline exhibiting the smallest optical gap and highest electro-optic susceptibility within the studied series [3]. The N-propyl mono-substituted derivative occupies an intermediate position in this structure–property continuum, offering a balance between optical transparency and polarizability that differs from both the parent compound and the dialkyl derivatives.

Optical Materials Bandgap Engineering UV–Vis Spectroscopy

Evidence-Backed Application Scenarios for 4-Nitro-N-propylaniline Based on Quantifiable Differentiation


Poled-Polymer and Electric-Field-Aligned NLO Device Development

The molecular first-order hyperpolarizability of 47× urea [1], combined with the centrosymmetric crystal lattice (P1̄ space group) that quenches macroscopic SHG [2], makes 4-nitro-N-propylaniline a rationally selected candidate for poled-polymer or host–guest NLO systems. In these architectures, the chromophore is dispersed in a polymer matrix and oriented by an external electric field (corona poling or contact poling), circumventing the need for a noncentrosymmetric crystal lattice. The 72 °C melting point [2] is compatible with typical poling temperatures (near the polymer glass transition), while the XLogP3 of 2.9 [3] ensures solubility in common polymer hosts such as poly(methyl methacrylate). The optical transparency window (bandgap 4.89 eV, λ_cut-off = 233 nm) [1] permits device operation across the visible and near-IR ranges without self-absorption losses. This scenario directly leverages the compound's crystallographic differentiation from the SHG-active N-butyl homolog.

Solvatochromic Probe and Environment-Sensitive Optical Sensor Design

The TD-DFT-validated HOMO–LUMO gap modulation of 0.279–0.378 eV across solvent environments and the absorption red-shift of up to 22 nm in polar solvents [1] establish 4-nitro-N-propylaniline as a solvatochromic D–π–A probe. The N-propyl group enhances solubility in aprotic organic media relative to 4-nitroaniline (XLogP3 = 2.9 vs. 1.4) [3], expanding the solvent range accessible for sensor formulation. The direct optical bandgap of 4.89 eV [1] provides a well-defined spectroscopic signature for calibration. Compared to N-methyl-4-nitroaniline (higher Tm, lower lipophilicity), the N-propyl derivative offers an improved balance of solubility and spectral sensitivity for applications requiring solvent polarity discrimination in non-aqueous environments.

Synthetic Intermediate for Heterocyclic Scaffolds Requiring Balanced Lipophilicity

Reduction of the nitro group yields 4-amino-N-propylaniline, a versatile intermediate for quinoxaline, benzimidazole, and azo dye synthesis [1]. The N-propyl substituent imparts an XLogP3 of 2.9 [3]—intermediate between the parent 4-nitroaniline (XLogP3 = 1.4) and longer-chain N-alkyl derivatives—providing a lipophilicity profile suited for drug-like molecules within Lipinski Rule-of-Five space. The 72 °C melting point [2] facilitates handling and purification compared to the higher-melting 4-nitroaniline (147–149 °C). The centrosymmetric crystal structure [2] implies predictable solid-state reactivity and storage stability, relevant for inventory management in medicinal chemistry laboratories. This scenario is supported by established reactivity pathways: condensation with glyoxal or α-diketones yields quinoxaline derivatives, while reduction followed by diazotization enables azo coupling.

Optical Limiting and UV-Filtering Material Development

The experimentally determined direct optical bandgap of 4.89 eV and UV cut-off at 233 nm [1] define a sharp absorption onset that is exploitable in UV-filtering and optical limiting applications. The ICT absorption band centered at ~387 nm in methanol [2] provides visible-region filtering capability. For procurement decisions involving UV-protective coatings or optical limiting materials, the transparency window above ~490 nm ensures that the compound does not attenuate visible light transmission while providing strong absorption in the UV-A/UV-B regions. The enhanced lipophilicity (XLogP3 = 2.9) [3] relative to 4-nitroaniline improves compatibility with hydrophobic polymer matrices and organic coating formulations, a practical advantage over the more polar parent compound.

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